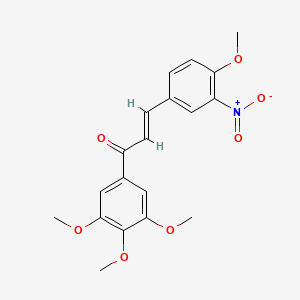![molecular formula C18H16N4O2 B11049563 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11049563.png)
2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente une structure unique qui combine un cycle benzimidazole avec un cycle pyrimidine, ce qui en fait un sujet intéressant pour la recherche chimique et pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide implique généralement la réaction du 2-carbomethoxyaminobenzimidazole avec divers acides tels que l'acide acrylique, l'acide méthacrylique, l'acide crotonique et l'acide cinnamique à des températures allant de 140 °C à 200 °C . Cette méthode en une seule étape permet la formation du composé souhaité ainsi que de ses dérivés, y compris les dérivés 3-méthyl, 4-méthyl, 4,4-diméthyl et 4-phényl .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles benzimidazole et pyrimidine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxo, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide présente plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier pour cibler des enzymes et des récepteurs spécifiques.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et catalyseurs pour les procédés industriels.
Mécanisme d'action
Le mécanisme d'action du N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes, telles que la β-glucuronidase, en se liant à leurs sites actifs et en empêchant l'accès du substrat . Cette inhibition peut entraîner divers effets biologiques, y compris des activités anti-inflammatoires et anticancéreuses.
Applications De Recherche Scientifique
2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, anticancer, and anti-inflammatory agent . Additionally, it has been studied for its role as an adrenergic receptor antagonist, which could be useful in the treatment of conditions such as prostatic hyperplasia .
Mécanisme D'action
The mechanism of action of 2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, thereby modulating their activity. For example, its role as an adrenergic receptor antagonist involves blocking the action of adrenergic receptors, which can lead to a decrease in the symptoms of conditions like prostatic hyperplasia .
Comparaison Avec Des Composés Similaires
Composés similaires
2-oxo-1,2,3,4-tétrahydropyrimidines : Ces composés partagent une structure de cycle pyrimidine similaire et présentent des activités biologiques comparables.
Dérivés de benzimidazole : Des composés comme le 2-carbomethoxyaminobenzimidazole sont structurellement liés et utilisés dans des applications de recherche similaires.
Unicité
Ce qui distingue le N-(phényl)-2-(2-oxo-1,2,3,4-tétrahydropyrimido[1,2-a]benzimidazol-3-yl)acétamide, c'est la combinaison de ses cycles benzimidazole et pyrimidine, qui lui confèrent des propriétés chimiques et des activités biologiques uniques. Cette structure à double cycle améliore son potentiel en tant que composé polyvalent dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C18H16N4O2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H16N4O2/c23-16(19-13-6-2-1-3-7-13)10-12-11-22-15-9-5-4-8-14(15)20-18(22)21-17(12)24/h1-9,12H,10-11H2,(H,19,23)(H,20,21,24) |
Clé InChI |
DKYRQZKITNWCCI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)

![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
